molecular formula C16H13ClN4O B2801574 N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide CAS No. 57370-27-1

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide

Cat. No. B2801574
CAS RN: 57370-27-1
M. Wt: 312.76
InChI Key: VDMKRHCZIIYLGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” were not found, a related compound, “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol”, was synthesized by refluxing dibromoanthranilic acid with phenyl isothiocyanate in ethanol containing triethylamine . This reaction produced a key intermediate, which was then reacted with hydrazine hydrate to yield the final product .


Molecular Structure Analysis

The InChI code for “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol”, a related compound, is 1S/C17H16ClN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” include a molecular weight of 312.76. More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

While the specific mechanism of action for “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” is not available, a study on new quinazoline derivatives, which are structurally similar, showed that they can act as VEGFR-2 inhibitors and apoptosis inducers . These compounds were found to interrupt the cell cycle at the G2/M phase and induce apoptosis by activating caspases-3, increasing proapoptotic Bax and p53 levels, and decreasing Bcl-2 protein levels .

Future Directions

The future directions for research on “N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide” and similar compounds could involve further exploration of their anticancer activities and mechanisms of action. As these compounds have shown potential as VEGFR-2 inhibitors and apoptosis inducers , they could be developed into promising leads for antitumor agents .

properties

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-10(22)20-21-16-18-14-8-7-12(17)9-13(14)15(19-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMKRHCZIIYLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975852
Record name N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide

CAS RN

6045-60-9
Record name N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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